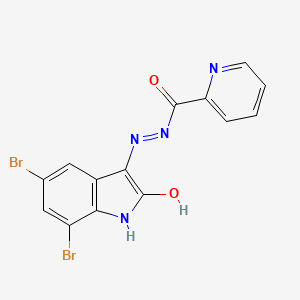![molecular formula C19H18ClN3O3 B3739855 2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide](/img/structure/B3739855.png)
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide
Vue d'ensemble
Description
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and phenylcyclohexylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide typically involves multiple steps:
Nitration and Chlorination: The initial step involves the nitration of aniline to form 2-chloro-4-nitroaniline.
Formation of Benzamide: The next step involves the formation of the benzamide core by reacting 2-chloro-4-nitroaniline with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide undergoes several types of chemical reactions:
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Oxidation: The phenylcyclohexylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of 2-chloro-4-amino-N-[(4-phenylcyclohexylidene)amino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids from the phenylcyclohexylidene group.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-nitrophenol: Similar in structure but lacks the benzamide and phenylcyclohexylidene groups.
4-chloro-2-nitroaniline: Similar in structure but lacks the benzamide and phenylcyclohexylidene groups.
2-chloro-4-nitropyridine N-oxide: Similar in structure but contains a pyridine ring instead of a benzene ring.
Uniqueness
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide is unique due to its combination of chloro, nitro, benzamide, and phenylcyclohexylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-18-12-16(23(25)26)10-11-17(18)19(24)22-21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNNETTZOVIUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3739774.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3739779.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3739796.png)
![6-N,8-N-bis(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide](/img/structure/B3739810.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739814.png)
![1-(4-Chlorobenzoyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea](/img/structure/B3739822.png)
![Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate](/img/structure/B3739826.png)
![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)
![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3739841.png)
![2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B3739848.png)

![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3739875.png)
![4-tert-butyl-N-{4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3739881.png)
